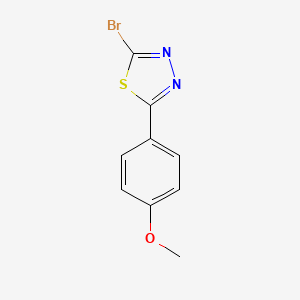

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJMDWGXEYTNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized in the presence of bromine to yield the desired thiadiazole compound. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases to facilitate the substitution.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the thiadiazole with aryl boronic acids.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Research has explored its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with 1,3,4-Oxadiazole Analogs

Compound : 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole ()

- Structural Difference : Replacement of sulfur in thiadiazole with oxygen in oxadiazole.

- Electronic Effects: The oxygen atom in oxadiazole increases ring electronegativity, reducing aromaticity compared to thiadiazole.

Comparison with Halogen-Substituted Thiadiazoles

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole ()

- Substituents : 4-Chlorophenyl (electron-withdrawing group, EWG) vs. 4-methoxyphenyl (electron-donating group, EDG).

- Electronic Effects: Chlorophenyl decreases electron density on the thiadiazole ring, enhancing electrophilic substitution resistance.

- Bioactivity : Chlorophenyl derivatives may exhibit higher lipophilicity, favoring penetration into hydrophobic biological targets .

2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole ()

- Substituents: 4-Nitrophenoxy (strong EWG) vs. 4-methoxyphenyl.

- Electronic Effects : The nitro group creates a highly electron-deficient thiadiazole ring, reducing stability under basic or reducing conditions.

- Applications: Nitrophenoxy derivatives may serve as intermediates for further functionalization but face challenges in drug development due to metabolic instability .

Comparison with Amino-Substituted Thiadiazoles

Compound : 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine ()

- Substituents: Amino group at position 2 vs. bromine in the target compound.

- Functional Impact: The amino group enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or DNA). Bromine at position 2 may sterically hinder interactions but provides a handle for cross-coupling reactions.

- Synthetic Utility: Amino-substituted thiadiazoles are precursors for Schiff base formation or diazotization .

Comparison with Fused Heterocyclic Derivatives

Compound : 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole ()

Anticancer Activity

- Thiadiazole derivatives with bromine and aryl substituents (e.g., 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole) show moderate antiproliferative activity against breast cancer cell lines (IC50: 70–170 μM) .

- The methoxyphenyl group in the target compound may enhance solubility and reduce toxicity compared to halogenated analogs.

Antimicrobial and Anticonvulsant Activity

- Compounds with methoxyphenyl groups (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl] acetamide derivatives) exhibit 100% effectiveness in anticonvulsant assays, attributed to hydrophobic interactions with target receptors .

Biological Activity

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by relevant data tables and case studies from various research sources.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the bromine and methoxy substituents enhances its reactivity and potential biological effects.

1. Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit promising antimicrobial properties. A study highlighted that compounds with the thiadiazole scaffold demonstrate significant activity against a range of pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-5-(4-methoxyphenyl) | Staphylococcus aureus | 15 µg/mL |

| 2-Bromo-5-(4-methoxyphenyl) | Escherichia coli | 20 µg/mL |

| 2-Bromo-5-(4-methoxyphenyl) | Candida albicans | 25 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of thiadiazoles have shown significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SK-OV-3 (ovarian cancer) .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several thiadiazole derivatives, it was found that the compound exhibited an IC50 value of approximately 10 µg/mL against A549 cells, indicating potent anticancer activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data Against Various Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Apoptosis induction |

| MCF7 | 12 | Cell cycle arrest |

| SK-OV-3 | 15 | Inhibition of proliferation |

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha .

Table 3: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 2-Bromo-5-(4-methoxyphenyl) | IL-6: 70% | 50 |

| 2-Bromo-5-(4-methoxyphenyl) | TNF-alpha: 60% | 50 |

Q & A

Q. What are the established synthetic routes for preparing 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole, and what challenges arise during bromination of the thiadiazole ring?

The compound is synthesized via electrophilic substitution or halogenation reactions. Bromination of the 1,3,4-thiadiazole ring is challenging due to its π-excessive nature and low electron density at carbon atoms. A validated method involves brominating 2-amino-1,3,4-thiadiazole derivatives in 40% hydrobromic acid (HBr), followed by diazotization to stabilize the product . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid decomposition of brominated intermediates .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical for characterization?

Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles, confirming the planar thiadiazole ring and spatial arrangement of the 4-methoxyphenyl group .

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy protons at ~3.8 ppm, bromine-induced deshielding effects) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 311.96 for CHBrNOS) .

Q. What preliminary biological screening models are used to assess the bioactivity of this compound?

Initial screening often involves:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC values compared to standards like ciprofloxacin .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) to determine IC values .

Advanced Research Questions

Q. How does this compound modulate cellular signaling pathways, and what mechanistic insights exist?

Derivatives of 1,3,4-thiadiazoles inhibit kinase pathways (e.g., ERK1/2) by competing with ATP-binding sites. For example, 2-amino-1,3,4-thiadiazole analogs block ERK phosphorylation in non-small lung carcinoma cells, inducing G/G cell cycle arrest . The bromine atom enhances electrophilic reactivity, potentially covalently binding to cysteine residues in target proteins .

Q. What computational strategies are employed to predict the pharmacological potential of this compound?

- Molecular docking : Simulates interactions with therapeutic targets (e.g., 5-HT receptors, COX-2) using software like AutoDock Vina. The 4-methoxyphenyl group may engage in hydrophobic interactions, while bromine contributes to halogen bonding .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing bromine) with bioactivity, guiding structural optimization .

Q. How does this compound perform in biofilm inhibition studies, and what dose-dependent effects are observed?

Thiadiazole derivatives exhibit dual biofilm modulation:

- Inhibition : At 10–50 µM, 1,3,4-thiadiazoles reduce E. coli and K. pneumoniae biofilm formation by 40–60%, likely via disruption of quorum-sensing proteins .

- Activation : Paradoxically, sub-inhibitory doses (1–5 µM) increase biofilm biomass by 20–30%, suggesting hormetic effects on bacterial adhesion pathways .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

Discrepancies (e.g., varying IC values across studies) are addressed by:

- Standardizing assays : Using identical cell lines (e.g., NCI-60 panel) and culture conditions.

- SAR analysis : Isolating the impact of the 4-methoxyphenyl group versus bromine substitution on potency .

- Metabolic stability testing : Assessing hepatic microsomal degradation to account for false negatives in vitro .

Methodological Notes

- Synthetic Optimization : Replace HBr with ionic liquids to improve bromination yields .

- Biological Validation : Combine in vitro assays with zebrafish xenograft models for translational relevance .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.